Cas no 58337-43-2 (Adenosine5'-(pentahydrogen tetraphosphate), sodium salt (9CI))

Adenosine5'-(pentahydrogen tetraphosphate), sodium salt (9CI) structure
58337-43-2 structure
Nome del prodotto:Adenosine5'-(pentahydrogen tetraphosphate), sodium salt (9CI)
Numero CAS:58337-43-2
MF:C10H12N5O16P4
MW:582.121225357056
CID:374369
PubChem ID:24916929

Adenosine5'-(pentahydrogen tetraphosphate), sodium salt (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine5'-(pentahydrogen tetraphosphate), sodium salt (9CI)
    • [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
    • [[[[5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxyphosphonic acid
    • 5'-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}adenosine
    • 9-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9H-purin-6-amine
    • Q27125798
    • adenosine 5'-tetraphosphate(5-)
    • adenosine 5'-tetraphosphate pentaanion
    • 2ov4
    • P4A
    • [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
    • 58337-43-2
    • CHEBI:58450
    • Inchi: InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20)/p-5/t4-,6-,7-,10-/m1/s1
    • Chiave InChI: WWMWAMFHUSTZTA-KQYNXXCUSA-I
    • Sorrisi: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Proprietà calcolate

  • Massa esatta: 581.92295230g/mol
  • Massa monoisotopica: 581.92295230g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 9
  • Complessità: 931
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 340Ų
  • XLogP3: -7.2
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd